SAR-20347

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

SAR-20347 JAK1 TYK2 inhibitor mechanism of action

Mechanism of Action in Psoriasis Pathogenesis

SAR-20347 exerts its therapeutic effects by specifically interrupting the signaling of cytokines central to the psoriasis inflammatory cascade, which is illustrated below.

Figure: this compound inhibits JAK/STAT signaling to block psoriatic inflammation.

The JAK-STAT pathway is crucial for signaling from many cytokines [1] [2]. This compound is orally active and acts by competitively binding to the ATP-binding site of these kinases, preventing the phosphorylation and activation of downstream STAT proteins [3]. This mechanism is particularly effective in psoriasis because it simultaneously targets multiple inflammatory axes.

- Inhibition of the IL-23/IL-17 Axis: The IL-23 receptor signals through a TYK2/JAK2 pair [1] [2]. By inhibiting TYK2, this compound disrupts the IL-23 signaling pathway, which is a master regulator of Th17 cell function. This leads to a downstream reduction in the production of IL-17 and IL-22, two cytokines directly responsible for keratinocyte proliferation and the skin inflammation seen in psoriasis [4] [5].

- Direct Blockade of IL-22 Effects: IL-22 signaling is mediated by a receptor complex that utilizes both TYK2 and JAK1 [5]. Dual inhibition of these kinases by this compound effectively blocks IL-22-induced pathways, including the acute-phase reactant Serum Amyloid A (SAA). This directly counteracts the disruptive effects of IL-22 on keratinocyte differentiation and barrier function [4] [3].

Experimental Evidence & Protocols

The following diagram and details outline the key experiments that define this compound's activity.

Figure: Key experimental workflows for characterizing this compound.

Biochemical Kinase Inhibition Profiling

- Objective: To determine the potency and selectivity of this compound against JAK family members and a broad panel of other kinases.

- Method: Kinase activity was measured using a radiolabeled ATP assay. Kinases were prepared in a base reaction buffer, and varying concentrations of this compound in DMSO were added to the reaction along with ³³P-ATP. The reaction was incubated, spotted onto P81 filter paper, washed, and the signal was quantified using a phosphorimager. IC₅₀ values were calculated using nonlinear regression [5].

- Key Result: This assay confirmed this compound as a potent and selective inhibitor of TYK2 and JAK1 over JAK2 and JAK3 [5] [6].

Cell-Based Signaling Assays

- Objective: To confirm the compound's ability to inhibit cytokine-induced signaling in a cellular context.

- Cell Lines/Preparations: NK-92 cells (for IL-12/TYK2 signaling), TF-1 cells, and primary human CD4+ or CD14+ cells [5].

- Protocol: Cells were plated in starvation medium, pre-incubated with this compound (0.5% DMSO) for 20 minutes at 37°C, and then stimulated with specific cytokines (e.g., IL-12, IL-6). Phosphorylation of downstream STAT proteins (pSTAT4, pSTAT3) was measured using a multiplexed immunoassay (MSD) [5] [7].

- Key Result: this compound potently inhibited IL-12-mediated STAT4 phosphorylation (IC₅₀ of 126 nM in NK-92 cells), a TYK2-dependent event [5] [6].

In Vivo Psoriasis Model

- Objective: To evaluate the therapeutic efficacy of this compound in a disease-relevant model.

- Model: Imiquimod-induced psoriasis-like dermatitis in female C57BL/6 mice [4] [3].

- Dosing Protocol: Mice were administered vehicle or 50 mg/kg this compound by oral gavage 30 minutes prior to the application of 5% imiquimod cream. A second dose was given 5.5 hours after the first. This treatment was repeated daily for 5 days [7] [3].

- Key Result: this compound treatment led to a striking decrease in disease pathology, including reduced skin thickening, keratinocyte activation (measured by Ki-67), and lower mRNA levels of key pro-inflammatory cytokines (IL-23, IL-17, IL-22) and antimicrobial peptides [4] [5].

The quantitative results from these key cellular assays are summarized in the table below.

| Assay Type | Cytokine Stimulus | Measured Output | IC₅₀ or Effect | Cell System |

|---|---|---|---|---|

| Cellular Signaling | IL-12 | STAT4 phosphorylation | 126 nM [6] | NK-92 cells |

| Cellular Signaling | IL-6 | STAT3 phosphorylation | 345-407 nM [3] | TF-1 / CD14+ cells |

| Cytokine Production | IL-12 | IFN-γ secretion | Dose-dependent inhibition [6] | NK-92 culture media |

| In Vivo Signaling | IL-22 | Serum Amyloid A (SAA) | 44% reduction [3] | Mouse model |

Research Implications and Differentiation

This compound serves as an important tool compound in kinase inhibitor research. Its profile demonstrates that dual inhibition of TYK2 and JAK1 is more effective in ameliorating psoriasis-like inflammation than targeting TYK2 alone [4]. This suggests that a broader approach, blocking multiple cytokine pathways simultaneously, may yield superior efficacy in complex autoimmune disorders.

This mechanism differentiates it from first-generation, less selective JAK inhibitors and highlights the therapeutic potential of targeting specific kinase pairs. The subsequent development of highly selective allosteric TYK2 inhibitors (like deucravacitinib) for clinical use was informed by foundational research with compounds like this compound, which helped validate TYK2 as a compelling drug target for immune-mediated diseases [1] [2].

References

- 1. Targeting in Immune-Mediated... | Encyclopedia MDPI Tyk 2 [encyclopedia.pub]

- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases [mdpi.com]

- 3. - SAR 98% (HPLC) | Sigma-Aldrich 20347 [sigmaaldrich.com]

- 4. of Inhibition and TYK ameliorates imiquimod-induced... 2 JAK 1 [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound | TYK2 Inhibitor [medchemexpress.com]

- 7. - SAR is an 20347 of inhibitor , TYK /2/3 (IC50: 0.6/23/26/41 nM). 2 JAK 1 [targetmol.com]

Biochemical Profile and Mechanism of Action

SAR-20347 functions as an ATP-competitive inhibitor that targets the catalytic activity of Janus kinases (JAKs) [1]. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against JAK family members, demonstrating a clear selectivity profile [2] [3]:

| Target Kinase | IC₅₀ (nM) |

|---|---|

| TYK2 | 0.6 nM |

| JAK1 | 23 nM |

| JAK2 | 26 nM |

| JAK3 | 41 nM |

This compound exhibits highest potency for TYK2, with moderate and approximately equal potency for JAK1 and JAK2, and lowest potency for JAK3 [2] [3]. This profile allows it to effectively block signaling from multiple cytokines implicated in psoriasis pathogenesis, including:

- IL-12 and IL-23: Signaling dependent on TYK2 and JAK2 [1] [4]

- IL-22 and Type I Interferons (IFN-α/β): Signaling dependent on TYK2 and JAK1 [1] [4]

- IL-6: Signaling dependent on JAK1 [5]

Key Experimental Protocols and Findings

In Vitro Cellular Assays

- Phospho-STAT Inhibition: Researchers assessed this compound activity by measuring its inhibition of cytokine-induced STAT phosphorylation [1]. TF-1 or NK-92 cells were serum-restricted, pre-incubated with this compound, stimulated with specific cytokines (e.g., IL-12, IL-22, IFN-α), and phospho-STAT levels quantified using MSD plates [1]

- IL-12-induced IFN-γ Production: this compound potently inhibited IL-12-mediated STAT4 phosphorylation (IC₅₀ of 126 nM) and subsequent IFN-γ production in NK-92 cells in a dose-dependent manner [2]

In Vivo Efficacy Studies

- Imiquimod-Induced Psoriasis Model: this compound was evaluated in a mouse model where topical imiquimod induces psoriasis-like skin inflammation [1]

- Administration: Treatment with this compound administered orally [1]

- Key Findings: this compound treatment resulted in [1]:

- Striking decrease in disease pathology

- Reduced keratinocyte activation (measured by reduced epidermal thickness and gene expression of keratinocyte-derived antimicrobial peptides)

- Lower levels of pro-inflammatory cytokines (IL-23, IL-17, IL-6, IL-22)

Signaling Pathway and Experimental Workflow

The diagram below illustrates the core mechanism of this compound in blocking cytokine signaling pathways involved in psoriasis pathogenesis and a simplified view of the key in vivo experiment:

> this compound inhibits JAK kinases to block pro-inflammatory cytokine signaling. In vivo, its effect is tested in an imiquimod (IMQ)-induced psoriasis model comparing wild-type and TYK2 mutant mice.

Research and Development Status

This compound remains a preclinical research compound and is not used in human therapeutics [6]. Its primary value lies in its use as a tool to investigate the biological roles of TYK2 and JAK1, and to validate their combined inhibition as a therapeutic strategy for immune-mediated diseases [1]. In contrast, Deucravacitinib is an allosteric TYK2 inhibitor that has received clinical approval for psoriasis, representing a more selective therapeutic approach [7] [4].

References

- 1. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TYK2 Inhibitor [medchemexpress.com]

- 3. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases [mdpi.com]

- 5. JAK inhibition as a therapeutic strategy for immune and ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 7. Allosteric TYK2 inhibition: redefining autoimmune disease ... [sciencedirect.com]

Core Biochemical & Cellular Profile

The table below summarizes the primary quantitative data for SAR-20347, which defines its selectivity and potency [1] [2] [3].

| Target / Parameter | IC₅₀ (Biochemical Assay) | IC₅₀ (Cellular Assay) | Key Cytokine Pathways Affected |

|---|

| TYK2 | 0.6 nM | 107 nM (pSTAT4 in CD4+) 126 nM (pSTAT4 in NK-92) | IL-12, IL-23, IFN-α | | JAK1 | 23 nM | 345 nM (pSTAT3 in TF-1) 407 nM (pSTAT3 in CD14+) | IL-6, IL-22 | | JAK2 | 26 nM | Information not specific | -- | | JAK3 | 41 nM | Information not specific | -- | | Selectivity | >40-fold selectivity for TYK2 over JAK2/JAK3; little affinity for 72 other kinases. | | |

Mechanism of Action and Signaling Pathways

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation and activation of STAT proteins [2] [4]. Its therapeutic effect comes from simultaneously inhibiting multiple cytokine signaling pathways involved in inflammation and autoimmunity.

Figure 1: this compound inhibits JAK1/TYK2-dependent cytokine signaling. This compound blocks key pro-inflammatory pathways involved in psoriasis by preventing JAK1 and TYK2 kinase activity, thereby reducing STAT phosphorylation and downstream gene expression [2].

Key Preclinical Experimental Models

The most compelling evidence for this compound's efficacy comes from an imiquimod-induced psoriasis-like dermatitis mouse model [2].

- In Vivo Protocol: Female C57BL/6 mice were administered either vehicle or this compound (50 mg/kg) by oral gavage 30 minutes prior to topical application of imiquimod cream. A second dose was given 5.5 hours later. This treatment regimen was repeated daily for 5 days [1] [2].

- Key Findings: Treatment with this compound resulted in a striking decrease in disease pathology, including [2]:

- Reduced skin thickening (acanthosis) and scaling.

- Suppressed expression of pathogenic cytokines (IL-23, IL-17, IL-22).

- Decreased keratinocyte activation and proliferation.

- The study concluded that dual inhibition of JAK1 and TYK2 was more effective at ameliorating disease than genetic disruption of TYK2 alone.

Detailed Experimental Protocols

For researchers looking to replicate or adapt these studies, the table below outlines core methodologies.

| Application | Key Steps | Critical Parameters & Notes |

|---|

| Biochemical Kinase Assay [1] [2] | 1. Prepare kinase in reaction buffer (Hepes, MgCl₂, DTT, DMSO). 2. Add substrate and varying [this compound]. 3. Initiate reaction with ³³P-ATP (10 μM). 4. Incubate 120 min at room temp. 5. Spot on P81 filter paper, wash, quantify ³³P incorporation. | IC₅₀ Determination: Use non-linear regression (e.g., GraphPad Prism). ATP Concentration: 10 μM; relevant to physiological levels. | | Cellular pSTAT Analysis [1] [2] | 1. Serum-starve cells (e.g., NK-92, TF-1, primary human). 2. Pre-incubate with this compound (20-30 min, 37°C). 3. Stimulate with cytokine (e.g., IL-12, IL-6). 4. Lyse cells and measure pSTAT levels using MSD or Western blot. | Cell Models: NK-92 for IL-12/pSTAT4 (TYK2); TF-1 for IL-6/pSTAT3 (JAK1). DMSO Control: Keep ≤0.5%. | | In Vivo Psoriasis Model [1] [2] | 1. Administer this compound (e.g., 50-60 mg/kg) or vehicle by oral gavage. 2. Apply imiquimod cream topically to skin 30 min post-dose. 3. Provide a second dose ~5.5 hours later. 4. Repeat daily for 4-5 days. 5. Assess clinical score, cytokine levels, histology. | Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. [1] Endpoint Analysis: Serum IFN-γ, gene expression in skin, splenocyte culture. |

Drug Development Context

- Drug Type: Small molecule [5].

- Primary Mechanism: Tyrosine-protein kinase JAK1 and Tyrosine-protein kinase 2 (TYK2) inhibitor [5].

- Development Status: As of the latest data, this compound was in the Preclinical stage of development for psoriasis [5]. Its profile has been discussed in major reviews as an example of a TYK2/JAK1 inhibitor in the drug discovery landscape [6].

This compound serves as a compelling proof-of-concept molecule for dual JAK1/TYK2 inhibition. Its well-characterized profile makes it an excellent tool compound for research. The experimental protocols and data summarized provide a robust foundation for your own technical guide or whitepaper.

References

- 1. - SAR | JAK | Tyrosine Kinases | TargetMol 20347 [targetmol.com]

- 2. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TYK2 Inhibitor [medchemexpress.com]

- 4. - SAR 98% (HPLC) | Sigma-Aldrich 20347 [sigmaaldrich.com]

- 5. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 6. Erratum: JAK inhibition as a therapeutic strategy for ... [nature.com]

Mechanism of Action and Signaling Pathways

SAR-20347 exerts its effects by inhibiting the Janus kinase (JAK) family members JAK1 and TYK2. These kinases are crucial for the signal transduction of numerous cytokines implicated in autoimmune diseases [1] [2].

The diagram below illustrates the key signaling pathways targeted by this compound in the context of psoriasis pathogenesis.

Figure: this compound inhibits JAK1/TYK2-mediated cytokine signaling cascades, suppressing downstream inflammatory gene expression.

- Affected Cytokines and Pathways: this compound dose-dependently inhibits signaling from cytokines whose receptors utilize JAK1 and/or TYK2, including IL-12, IL-23, IL-22, and IFN-α [1]. The inhibition of these pathways reduces the phosphorylation of STAT proteins, which are key signal transducers that, upon activation, travel to the nucleus to drive the expression of pro-inflammatory genes [1] [2].

Experimental Evidence and Protocols

The preclinical profile of this compound was established through a series of biochemical and cellular assays, followed by validation in a disease model.

In Vitro Profiling

Researchers used the following methodologies to characterize the compound's activity:

- Kinase Inhibition Assays: The inhibitory activity of this compound against a panel of 291 kinases was evaluated. IC₅₀ values (the concentration at which 50% inhibition is achieved) were determined using two primary methods [1]:

- Radiolabeled ATP Assay: Kinase activity was measured by quantifying the incorporation of ³³P-ATP into a substrate.

- TR-FRET Assay: A time-resolved fluorescence resonance energy transfer assay was used to detect the phosphorylation status of a STAT3 substrate.

- Cellular Signaling Assays: The compound's ability to block cytokine signaling in human immune cells (such as CD4+ T cells and CD14+ monocytes) was tested. Cells were pre-treated with this compound and then stimulated with specific cytokines. The reduction in levels of phosphorylated STAT (pSTAT) was measured using electrochemiluminescence assays (e.g., from Meso Scale Discovery) [1].

The table below summarizes key quantitative data from these cellular assays.

| Assay/Condition | Experimental Model | Key Finding/Outcome |

|---|---|---|

| IL-12-induced IFN-γ production | In vivo mouse model | Production was significantly reduced to an extent similar to that in TYK2 mutant mice [1]. |

| IL-22-dependent Serum Amyloid A (SAA) | In vivo mouse model | Levels were markedly reduced [1]. |

| Imiquimod-induced psoriasis model | In vivo mouse model | Striking decrease in disease pathology, reduced keratinocyte activation, and lower pro-inflammatory cytokine levels [1]. |

In Vivo Efficacy

The most compelling evidence for this compound's therapeutic potential comes from an imiquimod-induced psoriasis-like mouse model [1].

- Experimental Workflow: The following diagram outlines the key steps of this in vivo study.

Figure: In vivo experimental workflow for evaluating this compound efficacy in a psoriasis model.

- Findings: The study concluded that dual inhibition of both JAK1 and TYK2 with this compound was more effective at reducing psoriasis-like pathogenesis than genetic inhibition of TYK2 alone. This highlights the potential benefit of targeting multiple kinase pathways simultaneously for enhanced therapeutic effect [1].

Research Context of JAK Inhibitors

This compound belongs to a broader class of JAK inhibitors, several of which have become successful therapeutics. A key consideration in this field is selectivity—how an inhibitor affects different JAK family members (JAK1, JAK2, JAK3, TYK2), as this influences both efficacy and safety profiles [3] [4].

- Selectivity and Safety: Different JAK pairings are used by different cytokines. For example, the JAK2/TYK2 dimer is involved in signaling for IL-12 and IL-23, which are critical in psoriasis. Selective targeting of TYK2 or specific JAK1/TYK2 inhibition may avoid side effects linked to JAK2 inhibition, such as hematological toxicities [3].

- Therapeutic Advantage: The enhanced efficacy of this compound over TYK2 inhibition alone in the psoriasis model suggests that concurrently blocking signaling from multiple cytokine families (e.g., IL-23, IL-12, and IL-22) provides a superior anti-inflammatory effect [1].

Conclusion

This compound represents an early but compelling example of a dual JAK1/TYK2 inhibitor with a strong mechanistic rationale for treating autoimmune diseases like psoriasis. Its well-documented preclinical efficacy suggests that targeting this specific kinase combination is a promising therapeutic strategy.

References

Quantitative Pharmacology & Selectivity

The inhibitory potency of SAR-20347 against JAK family members has been characterized in biochemical and cellular assays. The data below, compiled from search results, provides a detailed look at its selectivity profile.

| Assay Type | Target | IC₅₀ Value | Description / Context |

|---|---|---|---|

| Biochemical Assay | TYK2 | 0.6 nM | Inhibition of kinase activity [1] |

| JAK1 | 23 nM | Inhibition of kinase activity [1] | |

| JAK2 | 26 nM | Inhibition of kinase activity [1] | |

| JAK3 | 41 nM | Inhibition of kinase activity [1] | |

| Cellular Assay | TYK2 | 126 nM | Inhibition of IL-12-mediated STAT4 phosphorylation in NK-92 cells [1] |

Key Experimental Protocols

The biological activity of this compound was established through a series of standardized experimental protocols. Here are the methodologies for some of the key assays cited in the search results.

Kinase Inhibition Assays (Biochemical)

- Method: Kinase activity was measured using a radiolabeled ATP assay. Kinases were incubated with this compound and 33P-ATP. The reaction was stopped and spotted onto P81 filter paper. After washing, the remaining 33P signal was quantified using a phosphorimager to determine the concentration at which the compound inhibited 50% of activity (IC₅₀) [2].

- Alternative Method: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was also used. This method measures the energy transfer between a GFP-labeled STAT3 protein and a terbium-labeled antibody that binds to phosphorylated STAT3, providing a quantitative readout of kinase inhibition [2].

Cellular Signaling Assays

- Cell Lines: Used various human cell lines, including TF-1 erythroleukemia cells and NK-92 lymphoma cells, which were serum-restricted before experiments [2].

- Protocol: Cells were pre-treated with this compound for 20 minutes and then stimulated with specific cytokines (e.g., IL-12, IL-22, IFN-α). Phosphorylation of STAT proteins (pSTAT) was measured using Meso Scale Discovery (MSD) electrochemiluminescence plates to calculate the IC₅₀ for pathway inhibition [2].

In Vivo Efficacy Model

- Model: Imiquimod (IMQ)-induced psoriasis-like dermatitis in mice [2].

- Protocol: Animals were treated with this compound, and disease severity was assessed through pathological scoring. The study also measured the reduction in keratinocyte activation and the expression levels of key pro-inflammatory cytokines (IL-23, IL-17, IL-22) and antimicrobial peptides in the skin [2].

Mechanism of Action & Signaling Pathway

This compound exerts its effects by inhibiting the JAK-STAT signaling pathway downstream of multiple pro-inflammatory cytokines. The following diagram illustrates the key pathways it disrupts.

This diagram shows how this compound acts as a central hub, inhibiting TYK2 and JAK1 to disrupt signaling from multiple cytokines implicated in autoimmune diseases like psoriasis [2].

Implications for Drug Development

The preclinical profile of this compound highlights the therapeutic potential of dual TYK2/JAK1 inhibition.

- Advantage over Single Target Inhibition: Research suggests that simultaneously blocking both TYK2 and JAK1 is more effective at reducing psoriasis-like pathology in mouse models than inhibiting TYK2 alone. This is because multiple critical cytokines (e.g., IL-23 signaling relies heavily on TYK2, while IL-22 signaling primarily uses JAK1) drive the disease [2].

- Therapeutic Rationale: This approach allows for broader suppression of the pathogenic cytokine network (including IL-12, IL-23, IL-22, and type I IFNs) while potentially offering a better safety window compared to less selective JAK inhibitors [2] [3].

References

SAR-20347 hydrogen bond donors acceptors

Molecular and Physicochemical Profile

The table below summarizes the core structural and physicochemical properties of SAR-20347 that are critical for its activity and drug-likeness.

| Property | Specification |

|---|---|

| Molecular Formula | C₂₁H₁₈ClFN₄O₄ [1] [2] |

| Molecular Weight | 444.84 g/mol [1] [2] |

| Hydrogen Bond Donors | 2 [1] [3] |

| Hydrogen Bond Acceptors | 7 [1] [3] |

| Rotatable Bonds | 5-6 [1] [3] |

| Topological Polar Surface Area (TPSA) | 110.69 Ų [3] |

| Calculated LogP (XLogP) | 0.22 - 3.08 [1] [3] |

| Lipinski's Rule of 5 | Zero violations [3] |

| CAS Registry Number | 1450881-55-6 [1] [3] |

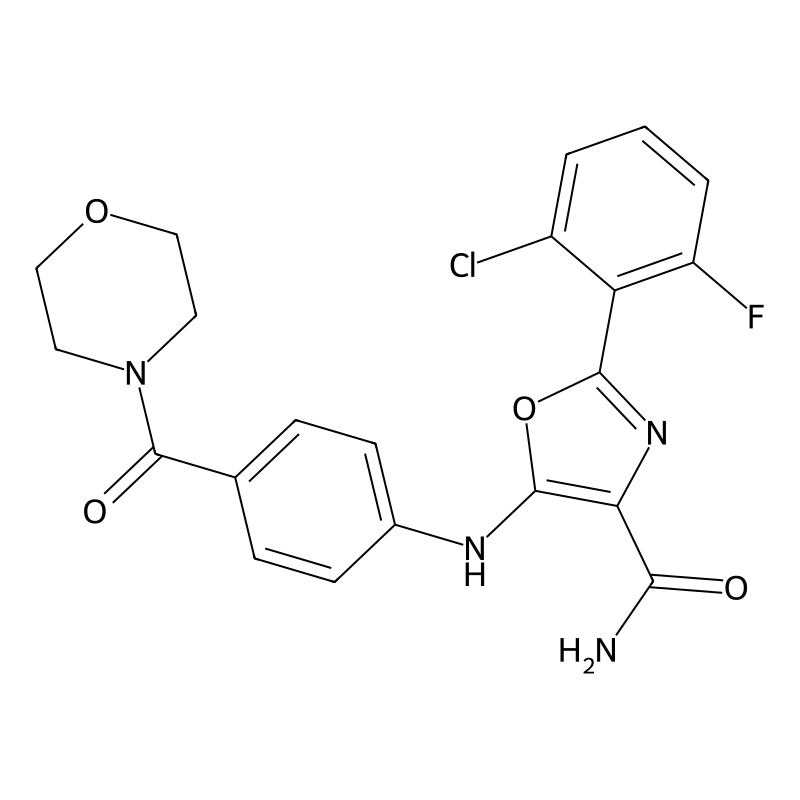

| Chemical Name | 2-(2-Chloro-6-fluorophenyl)-5-[[4-(4-morpholinylcarbonyl)phenyl]amino]-4-oxazolecarboxamide [1] |

The presence of 7 hydrogen bond acceptors and 2 donors, along with a relatively high TPSA, indicates that this compound is a polar molecule capable of forming multiple specific interactions with its protein targets, which is a key feature for its inhibitory activity [3].

Biological Activity and Selectivity Profile

This compound is a potent inhibitor of the Janus kinase (JAK) family, with the following half-maximal inhibitory concentration (IC₅₀) values from biochemical and cellular assays:

| Target Kinase | Reported IC₅₀ (nM) |

|---|---|

| TYK2 | 0.6 nM [2] |

| JAK1 | 23 nM [2] |

| JAK2 | 26 nM [2] |

| JAK3 | 41 nM [2] |

Its potency and selectivity profile (TYK2 > JAK1 > JAK2 > JAK3) make it a useful tool for probing the biology of TYK2 and JAK1-driven signaling pathways [4] [1].

Detailed Experimental Protocols

The following methodologies are cited in the literature for evaluating the activity of this compound.

In Vitro Kinase Inhibition Assays

These protocols measure the compound's direct ability to inhibit kinase enzyme activity.

- Radioactive ATP Assay: Kinase activity is measured in a reaction buffer containing Hepes, MgCl₂, and DTT. The reaction is initiated by adding 10 μM ³³P-ATP along with varying concentrations of this compound. After incubation, the mixture is spotted onto P81 filter paper, washed to remove unincorporated ATP, and the remaining radioactivity is quantified using a phosphorimager to determine the IC₅₀ [4].

- TR-FRET Assay: This non-radioactive assay uses a GFP-labeled STAT3 substrate and a terbium-labeled anti-phospho-STAT3 antibody. In the presence of active kinase, ATP, and this compound, phosphorylation of STAT3 brings the GFP and Tb complexes close, generating a FRET signal. Inhibition reduces this signal. The assay is read with a time delay to reduce background fluorescence [4].

Cell-Based Signaling Inhibition

This protocol assesses the compound's ability to enter cells and inhibit cytokine-induced signaling.

- Cytokine-Induced STAT Phosphorylation: Cells (such as TF-1 or NK-92 lines) are serum-starved overnight and then pre-treated with this compound for 20 minutes before stimulation with a specific cytokine (e.g., IL-12). Cells are then lysed, and phosphorylated STAT levels are measured using immunoassays to calculate the IC₅₀ for pathway inhibition [4] [1].

In Vivo Efficacy Model

This model evaluates the therapeutic potential of this compound in a disease context.

- Imiquimod-Induced Psoriasis Model: Mice are treated topically with imiquimod to induce psoriasis-like skin inflammation. This compound is administered orally, often at a dose of 60 mg/kg. The efficacy is evaluated by measuring reduction in skin pathology, keratinocyte activation, and pro-inflammatory cytokine levels (e.g., IL-17, IL-22) in skin or serum [4] [1].

Visualized Signaling Pathways and Experimental Workflow

The following diagram illustrates the key JAK-STAT signaling pathways targeted by this compound and the points of inhibition, integrating the experimental approaches.

Key Insights for Research Applications

- Mechanistic Tool: this compound is particularly valuable for dissecting the roles of TYK2 and JAK1 in inflammatory processes, especially in Th17-driven disease models like psoriasis [4].

- Formulation Consideration: For in vivo studies, this compound can be formulated in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline to achieve a workable solution for administration [1].

- Beyond Psoriasis: While prominently used in psoriasis models, the inhibition of IL-12 and IFN-α signaling suggests potential research applications in other autoimmune and inflammatory conditions [4] [1].

References

Physicochemical Profile & Drug-Likeness

The following table summarizes the key physicochemical properties of SAR-20347 and its compliance with common drug-likeness rules [1]:

| Property | Value for this compound | Lipinski's Rule of 5 Threshold [2] | Rule Violation | Ghose Filter Threshold [2] | Veber's Rule Threshold [2] |

|---|---|---|---|---|---|

| Molecular Weight | 444.1 / 444.84 g/mol [1] [3] | ≤ 500 | 0 | 180 - 480 | - |

| # H-Bond Donors | 2 [1] | ≤ 5 | 0 | - | - |

| # H-Bond Acceptors | 7 [1] | ≤ 10 | 0 | - | - |

| Calculated Log P (XLogP) | 3.08 [1] | ≤ 5 | 0 | -0.4 - +5.6 | - |

| Rotatable Bonds | 6 [1] | - | - | - | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 110.69 Ų [1] | - | - | - | ≤ 140 Ų |

| Lipinski's Rule Violations | 0 [1] | ≤ 1 |

This compound fully complies with Lipinski's Rule of Five, predicting a high probability of good oral bioavailability [1] [2]. It also falls within the Ghose filter ranges and meets the criteria for Veber's Rule (≤10 rotatable bonds and TPSA ≤140 Ų), further supporting its drug-like character [2].

Selectivity & Potency Profile

This compound is a small-molecule inhibitor that primarily targets kinases within the Janus kinase (JAK) family. The table below details its inhibitory concentration (IC50) values, which represent the potency of the compound against each target [3]:

| Kinase Target | Reported IC50 (nM) | Primary Cytokine Signaling Pathways Affected |

|---|---|---|

| TYK2 | 0.6 nM | IL-23, IL-12, Type I Interferons (IFN-α/β) [4] [5] |

| JAK1 | 23 nM | IL-6, IL-22, IFN-α/β, Common γ-chain cytokines (IL-2, IL-4, etc.) [4] [5] [6] |

| JAK2 | 26 nM | Erythropoietin (EPO), Thrombopoietin (TPO), GM-CSF [5] |

| JAK3 | 41 nM | Common γ-chain cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) [5] [6] |

This data shows that this compound is a potent and selective TYK2 inhibitor with a well-defined selectivity profile over other JAK kinases (TYK2 > JAK1 > JAK2 > JAK3) [3]. This dual TYK2/JAK1 inhibition is strategically valuable, as many pro-inflammatory cytokines implicated in autoimmune diseases utilize these kinases for signaling [4].

Mechanism of Action: JAK-STAT Pathway Inhibition

This compound exerts its effects by inhibiting the JAK-STAT signaling pathway, which is crucial for the cellular response to numerous cytokines. The following diagram illustrates this pathway and where this compound acts:

This pathway illustrates the core mechanism by which cytokines like IL-23 and IL-22 signal through JAKs and STATs to promote the inflammation and cellular changes seen in diseases like psoriasis. By inhibiting TYK2 and JAK1, this compound blocks this cascade [4].

Experimental Evidence & Research Applications

Research on this compound has provided robust evidence for its therapeutic potential, primarily in immunology and dermatology.

Key Experimental Protocols

A pivotal study investigating this compound in psoriasis used the following methodologies [4]:

- Kinase Inhibition Assay: IC50 values were determined using a radiolabeled ATP assay against a 291-kinase panel. Compounds were serially diluted in DMSO and mixed with kinase, substrate, and ³³P-ATP. Reaction radioactivity quantified via phosphorimaging determined inhibition [4].

- Cellular Signaling (pSTAT) Assay: Immune cells (e.g., TF-1, NK-92) were serum-starved, pre-treated with this compound, then stimulated with cytokines (IL-12, IL-23, IL-22, IFN-α). Phosphorylation of STAT proteins was measured using electrochemiluminescence (Meso Scale Discovery) to calculate IC50 [4].

- In Vivo Psoriasis Model: The imiquimod (IMQ)-induced psoriasis-like dermatitis model was used. Mice were treated topically with IMQ to induce inflammation. This compound was administered orally, and disease severity was scored based on skin thickness, scaling, and erythema. Tissue analysis measured cytokine levels and keratinocyte activation markers [4].

Biological Findings and Therapeutic Rationale

- Cellular Efficacy: this compound dose-dependently inhibited IL-12-mediated STAT4 phosphorylation (a TYK2-dependent event) in NK-92 cells with an IC50 of 126 nM. It also potently reduced production of interferon-gamma (IFN-γ) [3] [4].

- In Vivo Efficacy: In the IMQ-induced psoriasis model, this compound treatment significantly reduced disease pathology, including reduced keratinocyte activation and lower levels of key pro-inflammatory cytokines (IL-23, IL-17, IL-22) compared to controls. The dual inhibition of TYK2 and JAK1 was more effective in ameliorating disease than targeting TYK2 alone [4].

- Therapeutic Rationale: The rationale for dual TYK2/JAK1 inhibition is that multiple cytokines driving psoriatic pathology (e.g., IL-23, IL-12, IL-6, IL-22) utilize these kinases. Simultaneously blocking several of these pathways can yield superior efficacy compared to single-target approaches [4] [5].

Conclusion

This compound serves as a compelling prototype for a dual TYK2/JAK1 inhibitor. Its strong drug-likeness, clean selectivity profile, and proven efficacy in preclinical models of inflammation highlight its value as both a chemical tool for research and a promising starting point for the development of new oral therapies for immune-mediated diseases like psoriasis.

References

- 1. This compound - Ligands [guidetopharmacology.org]

- 2. Lipinski's rule of five [en.wikipedia.org]

- 3. This compound | TYK2 Inhibitor [medchemexpress.com]

- 4. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod ... [pmc.ncbi.nlm.nih.gov]

- 5. JAK inhibition as a therapeutic strategy for immune and ... [pmc.ncbi.nlm.nih.gov]

- 6. Essential Kinases and Transcriptional Regulators ... [mdpi.com]

Mechanism of Action and Inhibitory Profile

SAR-20347 functions as an ATP-competitive inhibitor, blocking the kinase activity of specific JAK family members. Its primary mechanism is the inhibition of cytokine signaling crucial for the pathogenesis of immune-mediated inflammatory diseases [1].

The table below summarizes its potency against the JAK family from cell-free biochemical assays.

| Kinase Target | IC₅₀ (nM) |

|---|---|

| TYK2 | 0.6 nM |

| JAK1 | 23 nM |

| JAK2 | 26 nM |

| JAK3 | 41 nM |

This profile shows that this compound is most potent against TYK2, with decreasing potency against JAK1, JAK2, and JAK3. This selectivity is the basis for its therapeutic effects [2] [3]. In cellular models, this compound effectively inhibits downstream signaling of cytokines dependent on JAK1 and TYK2 [1].

Experimental Evidence and Key Findings

The anti-inflammatory potential of this compound is supported by robust experimental data from cellular and animal models.

In Vitro Cellular Assays

In cell-based experiments, this compound dose-dependently inhibited cytokine-induced STAT phosphorylation [1]. The table below outlines key cellular findings.

| Assay/Cell Type | Stimulus | Key Finding | IC₅₀ / Effective Concentration |

|---|---|---|---|

| NK-92 cells | IL-12 | Inhibition of STAT4 phosphorylation (TYK2-dependent) | 126 nM [2] |

| NK-92 cells | IL-12 | Dose-dependent inhibition of IFN-γ production | Greatest inhibition at 5 μM [2] |

| TF-1 cells | IL-6 | Not explicitly stated | Data from [1] |

| Human primary CD4+ T cells | IL-23 | Not explicitly stated | Data from [1] |

In Vivo Animal Models

In a mouse model of imiquimod-induced psoriasis-like skin inflammation, oral administration of this compound produced striking therapeutic effects [1]. Treatment significantly reduced key disease parameters compared to controls:

- Reduced disease pathology and skin thickening [1]

- Decreased keratinocyte activation and proliferation [1]

- Lowered mRNA levels of key pro-inflammatory cytokines (IL-23, IL-17, IL-22) and antimicrobial peptides in the skin [1]

- Reduced IL-17 protein production in the skin and a 91% inhibition of IL-12-induced IFN-γ in the serum [1] [2]

A critical finding was that dual inhibition of both TYK2 and JAK1 with this compound was more effective at reducing psoriasis-like pathogenesis than genetic disruption of TYK2 alone, highlighting the potential benefit of targeting multiple cytokine pathways [1].

Experimental Protocols Overview

For scientific replication, here are summaries of key methodologies used in the primary research.

Protocol for Cytokine-Induced STAT Phosphorylation (Cell-Based)

This assay measures the inhibitor's effect on the immediate downstream signaling of cytokine receptors [1].

- Cell Preparation: Use relevant cell lines (e.g., TF-1, NK-92) or primary human cells (e.g., CD4+ T cells). Serum-starve cells overnight in appropriate medium.

- Compound Incubation: Pre-treat cells with this compound (e.g., 0.5% DMSO as vehicle control) for 20 minutes at 37°C, 5% CO₂.

- Cytokine Stimulation: Stimulate cells with target cytokines (e.g., IL-12, IL-23, IL-22, IFN-α) for a defined period.

- Detection: Measure phosphorylated STAT (pSTAT) protein levels using a quantitative method such as electrochemiluminescence (MSD plates).

- Data Analysis: Calculate IC₅₀ values after subtracting background (no cytokine) and normalizing to the DMSO/cytokine control.

Protocol for Imiquimod-Induced Psoriasis Model (In Vivo)

This model assesses the efficacy of this compound in a complex inflammatory disease setting [1].

- Animal Model: Use wild-type mice. TYK2 mutant mice can be used for comparison.

- Disease Induction: Apply imiquimod cream (e.g., 5%) daily to the shaved back skin of mice to induce psoriasis-like lesions.

- Drug Administration: Administer this compound orally, typically via gavage. The cited study used a dose of 60 mg/kg [2].

- Disease Assessment: Monitor disease severity clinically (e.g., skin thickening, scaling, erythema) and histologically (e.g., acanthosis, immune cell infiltration).

- Sample Analysis: Analyze skin tissue for gene expression (e.g., qRT-PCR for cytokines) and blood/serum for cytokine levels (e.g., IFN-γ, IL-17).

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the key pathways targeted by this compound and the workflow for evaluating its efficacy.

This compound inhibits JAK1/TYK2 kinases, blocking pro-inflammatory cytokine signaling.

Workflow for evaluating this compound, from in vitro profiling to in vivo efficacy.

Research Applications and Context

This compound is a research-grade tool compound and is not used in clinical practice [2] [3]. Its main value lies in:

- Proof-of-Concept Studies: Demonstrating that dual inhibition of TYK2 and JAK1 can be more effective than single kinase inhibition in certain disease models [1].

- Pathway Exploration: Helping to dissect the roles of specific cytokines and kinases in inflammatory processes [1] [4].

The field is advancing toward more selective inhibitors. For example, deucravacitinib, a first-in-class allosteric TYK2 inhibitor, has received clinical approval for psoriasis. Unlike ATP-competitive inhibitors like this compound, it binds to the regulatory (JH2) domain of TYK2, achieving greater selectivity and potentially an improved safety profile [4].

References

SAR-20347 IC50 determination method

Biochemical Kinase Assay Protocols

The core of SAR-20347's IC₅₀ determination lies in biochemical kinase assays, which measure the compound's ability to directly inhibit kinase activity in a cell-free system. The methods below are adapted from published protocols [1].

Protocol 1: Radiolabeled ATP-Based Kinase Assay

This method uses a radioactive ATP to measure the kinase activity.

- Principle: The transfer of the radiolabeled gamma-phosphate from ATP to the protein substrate is quantified. Inhibitor potency is determined by the reduction of this signal.

- Key Steps:

- Reaction Setup: Prepare the kinase (TYK2, JAK1, JAK2, or JAK3) in a base reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO) [1].

- Add Substrate & Cofactors: Add the substrate peptide. For some kinases, additional cofactors like 1.5 mM CaCl₂, 16 μg/mL Calmodulin, and 2 mM MnCl₂ are included [1].

- Incorporate Inhibitor: Add a titration series of this compound (dissolved in DMSO) to the reaction. A typical final DMSO concentration is 1% [1].

- Initiate Reaction: Start the kinase reaction by adding 10 μM of ³³P-ATP (with a final activity of 0.01 μCi/μL) [1].

- Incubation: Incubate the reaction for 120 minutes at room temperature [1].

- Capture and Measure: Spot the reaction mixture onto P81 filter paper, which binds the phosphorylated peptide. Wash the filters with 0.75% phosphoric acid to remove unincorporated ATP. Quantify the radioactive signal using a phosphorimager [1].

- Data Analysis: Subtract the background signal (from control reactions with inactive enzyme) and use nonlinear regression (e.g., in GraphPad Prism) to calculate the IC₅₀ value [1].

Protocol 2: TR-FRET-Based Kinase Assay

This is a non-radioactive, homogenous assay that uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

- Principle: The assay measures the phosphorylation of a GFP-tagged STAT3 protein. A terbium (Tb)-labeled antibody that recognizes phosphorylated STAT3 brings the donor (Tb) and acceptor (GFP) close, enabling FRET. Inhibition reduces FRET signal.

- Key Steps:

- Reaction Setup: Combine the recombinant JAK kinase, 10 μM ATP, and the GFP-STAT3 substrate in a buffer containing 1% DMSO and a titration of this compound [1].

- Incubation: Allow the kinase reaction to proceed for 1 hour [1].

- Detection: Stop the reaction and add a Tb-labeled anti-pSTAT3 antibody. After a 1-hour incubation, read the plate on a compatible plate reader (e.g., Analyst HT) [1].

- Data Analysis: The activity is measured as the ratio of the acceptor emission (GFP) to the donor emission (Tb). The IC₅₀ is determined from the dose-response curve [1].

Cellular Assay Protocol

To confirm that this compound can inhibit kinase function in a more biologically relevant context, cell-based assays are used to measure cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

- Principle: Cytokines that signal through JAKs (e.g., IL-12, IL-23, IFN-α) trigger the phosphorylation of specific STAT proteins. The inhibitor's potency is determined by its ability to reduce this phosphorylation.

- Key Steps [1]:

- Cell Preparation: Use relevant cell lines (e.g., NK-92, TF-1) or primary human cells (e.g., CD4+ T cells). Culture cells in starvation medium overnight to reduce background signaling.

- Pre-treatment: Plate cells and incubate with a dose range of this compound (in 0.5% DMSO) for 20 minutes at 37°C and 5% CO₂.

- Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-12 to assess TYK2-dependent STAT4 phosphorylation) [2] [1].

- Detection and Analysis: Lyse cells and measure phosphorylated STAT (pSTAT) levels using a sensitive method like Meso Scale Discovery (MSD) electrochemiluminescence assays. Calculate the IC₅₀ by subtracting the background (no cytokine) and normalizing to the DMSO/cytokine control.

Summary of IC₅₀ Data

The following table summarizes the key inhibitory concentrations (IC₅₀) of this compound against different JAK family members, as determined by the aforementioned methods.

| Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Assay Type |

|---|---|---|---|

| TYK2 | 0.6 [2] [3] [4] | 126 (in NK-92 cells, IL-12-induced pSTAT4) [2] [3] | Cell-free / Cell-based |

| JAK1 | 23 [2] [3] [4] | 23 (in Jurkat cells, IFN-α-induced pJAK1) [2] | Cell-free / Cell-based |

| JAK2 | 26 [2] [3] [4] | 26 (in Jurkat cells, IFN-α-induced pJAK2) [2] | Cell-free / Cell-based |

| JAK3 | 41 [2] [3] [4] | 41 (in Jurkat cells, IFN-α-induced pJAK3) [2] | Cell-free / Cell-based |

The data clearly shows that this compound is a potent pan-JAK inhibitor with highest selectivity for TYK2 [2] [3] [5]. The difference between the biochemical and cellular IC₅₀ for TYK2 highlights the importance of validating biochemical data within a cellular environment.

JAK-STAT Signaling Pathway and Assay Workflow

The diagram below illustrates the signaling pathways targeted by this compound and how the cellular assays function to determine its IC₅₀.

Key Considerations for Researchers

- Solubility and Storage: this compound is typically dissolved in DMSO for stock solutions. For in vitro assays, it is soluble to at least 55 mg/mL (123.64 mM) in DMSO, though moisture-absorbing DMSO can reduce solubility [3] [4]. Store powder at -20°C and stock solutions at -80°C [2] [3].

- Selectivity: While this compound is most potent against TYK2, it also inhibits JAK1, JAK2, and JAK3 at higher concentrations. Researchers should interpret phenotypic results considering this broader activity profile [2] [1].

- Assay Validation: The biochemical and cellular IC₅₀ values for JAK1, JAK2, and JAK3 were remarkably consistent in one study using Jurkat cells [2], which strengthens the reliability of the data. However, the cellular IC₅₀ for TYK2-dependent signaling can vary depending on the cell type and readout (e.g., 126 nM in NK-92 cells) [2] [3].

References

- 1. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TYK2 Inhibitor [medchemexpress.com]

- 3. - SAR | JAK | Tyrosine Kinases | TargetMol 20347 [targetmol.com]

- 4. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. - SAR | JAK | CAS 1450881-55-6; 1450881-50-6 | Buy... 20347 [invivochem.com]

SAR-20347 STAT phosphorylation assay

Mechanism of Action of SAR-20347

This compound is a potent small-molecule inhibitor that targets the Janus kinase (JAK) family, with the highest potency for TYK2 [1] [2] [3]. Its primary mechanism involves inhibiting the JAK-STAT signaling pathway, which is crucial for transmitting signals from over 50 cytokines and growth factors [4]. By binding to the kinase domain and competitively inhibiting ATP binding, this compound prevents the phosphorylation and subsequent activation of STAT proteins [1]. This inhibition effectively blocks the downstream transcription of genes involved in immune cell activation, proliferation, and inflammatory responses [4].

Detailed Experimental Protocol for STAT Phosphorylation Assay

This protocol describes a cell-based assay to measure the inhibition of cytokine-induced STAT phosphorylation by this compound using Meso Scale Discovery (MSD) electrochemiluminescence technology [1].

Materials and Reagents

- Inhibitor: this compound (prepare a 10 mM stock solution in DMSO) [2] [3]

- Cell Lines: TF-1 (ATCC CRL-2003) or NK-92 (ATCC CRL-2407) [1]

- Cytokines: IL-12, IL-23, IL-22, or IFN-α [1]

- Starvation Medium: OptiMEM with 0.5% charcoal/dextran-stripped FBS [1]

- Assay Plates: 96-well MSD plates [1]

Cell Preparation and Stimulation

- Cell Culture: Maintain TF-1 or NK-92 cells according to ATCC recommendations [1].

- Serum Starvation: Serum-restrict cells overnight in starvation medium to synchronize cell cycles and minimize background phosphorylation [1].

- Inhibitor Treatment:

- Cytokine Stimulation: Stimulate cells with the relevant cytokine (e.g., IL-12 for TYK2-dependent STAT4 phosphorylation) for an appropriate duration (typically 15-30 minutes) [1].

Phospho-STAT Detection

- Cell Lysis: Lyse cells according to MSD kit instructions.

- MSD Plate Analysis: Transfer lysates to MSD plates pre-coated with capture antibodies and follow the manufacturer's instructions for detecting phosphorylated STAT proteins [1].

- Data Analysis: Calculate IC₅₀ values using non-linear regression after subtracting background (no cytokine control) and normalizing to the DMSO/cytokine control [1].

Summary of Quantitative Data

Table 1: Kinase Inhibitory Profile of this compound (Cell-Free Assays) [2] [3]

| Target Kinase | IC₅₀ (nM) |

|---|---|

| TYK2 | 0.6 |

| JAK1 | 23 |

| JAK2 | 26 |

| JAK3 | 41 |

Table 2: Cellular Activity of this compound [1] [2]

| Assay Readout | Cell Line | IC₅₀ (nM) |

|---|---|---|

| IL-12-mediated STAT4 phosphorylation | NK-92 | 126 |

| IFN-α stimulated TYK2 phosphorylation | Jurkat | 0.6 |

| IFN-α stimulated JAK1 phosphorylation | Jurkat | 23 |

| Inhibition of IL-12-induced IFN-γ production in vivo (60 mg/kg) | Mouse Model | 91% inhibition |

Experimental Workflow and Signaling Pathway

Below is the experimental workflow for the STAT phosphorylation assay, created using Graphviz.

Diagram 1: STAT Phosphorylation Assay Workflow. This diagram outlines the key steps for assessing this compound activity in a cellular context.

The following diagram illustrates the JAK-STAT signaling pathway targeted by this compound.

Diagram 2: JAK-STAT Signaling Pathway and this compound Inhibition. The inhibitor this compound blocks the phosphorylation of STAT proteins, preventing the expression of pro-inflammatory genes [1] [4].

Key Application Notes

- Specificity Consideration: this compound exhibits a TYK2 > JAK1 > JAK2 > JAK3 selectivity profile [2] [3]. For interpreting results from complex cytokine milieus, consider that IL-12 and IL-23 signaling primarily depends on TYK2/JAK2 pairs, while IL-22 signaling utilizes TYK2/JAK1 [1] [4].

- In Vivo Correlation: The cellular inhibition of IL-12-induced STAT4 phosphorylation (IC₅₀ = 126 nM) translates to 91% inhibition of IFN-γ production in vivo at 60 mg/kg in a mouse model [1] [2].

- Potency Verification: The compound demonstrates potent inhibition of TYK2 even in cellular environments, with an IC₅₀ of 0.6 nM for inhibiting IFN-α-stimulated TYK2 phosphorylation in Jurkat cells [2].

References

Comprehensive Application Notes and Protocols for SAR-20347 in IL-12 Signaling Inhibition Research

Introduction to SAR-20347 and IL-12 Signaling Pathway

This compound represents a novel class of small molecule inhibitors with specificity for JAK1 and tyrosine kinase 2 (TYK2) over other JAK family members, making it a valuable research tool for investigating IL-12 and IL-23 signaling pathways. The IL-12 family of cytokines, including IL-12 and IL-23, plays a critical role in immune regulation and inflammation, with particular significance in autoimmune diseases, cancer immunity, and infectious disease responses. IL-12 is a heterodimeric cytokine composed of p35 and p40 subunits that primarily activates the JAK-STAT signaling pathway through its receptor, engaging TYK2 and JAK2 kinases to phosphorylate STAT proteins, particularly STAT4, which translocate to the nucleus to regulate gene expression. The unique selectivity profile of this compound enables researchers to specifically target the IL-12/IL-23 axis while potentially minimizing off-target effects associated with broader JAK inhibition [1] [2].

The pharmacological inhibition of IL-12 signaling has emerged as a promising therapeutic strategy for various immune-mediated inflammatory diseases. Research has demonstrated that IL-12 promotes IFN-γ production by T cells and NK cells, while IL-23 stimulates IL-17 production by Th17 cells through RORγ-dependent pathways. Simultaneous inhibition of both IL-12 and IL-23 signaling through targeting their shared p40 subunit has shown clinical efficacy in conditions such as psoriasis and inflammatory bowel disease. This compound provides a small-molecule approach to modulate these pathways, offering advantages for research applications including oral bioavailability, tunable dosing regimens, and cost-effectiveness compared to biological inhibitors [3] [1].

Molecular Properties and Mechanism of Action

Chemical and Physical Properties

This compound possesses distinct physicochemical properties that influence its experimental application and pharmacological behavior:

- Molecular Formula: C21H18ClFN4O4

- Molecular Weight: 444.84 g/mol

- CAS Registry No.: 1450881-55-6

- Appearance: Light yellow to yellow solid powder

- Solubility: Highly soluble in DMSO (100 mg/mL, 224.80 mM), insoluble in water

- Storage Conditions: Powder stable at -20°C for 3 years, 4°C for 2 years; stock solutions in DMSO stable at -80°C for 6 months, -20°C for 1 month [4] [5] [2]

The compound follows Lipinski's rule of five with no violations, suggesting favorable drug-like properties for research applications: hydrogen bond acceptors: 7, hydrogen bond donors: 2, rotatable bonds: 6, topological polar surface area: 110.69, XLogP: 3.08 [5].

Mechanism of Action and Selectivity Profile

This compound functions as an ATP-competitive inhibitor that targets the kinase domains of JAK family members with a distinctive selectivity pattern:

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 Value | Cellular Functional Assay |

|---|---|---|

| TYK2 | 0.6 nM | IL-12-mediated STAT4 phosphorylation (IC50 = 126 nM) |

| JAK1 | 23 nM | IFN-α stimulated JAK1 phosphorylation |

| JAK2 | 26 nM | IFN-α stimulated JAK2 phosphorylation |

| JAK3 | 41 nM | IFN-α stimulated JAK3 phosphorylation |

This selectivity profile (TYK2>JAK1>JAK2>JAK3) enables researchers to preferentially target IL-12 and IL-23 signaling pathways, which depend heavily on TYK2, while having reduced activity against JAK2-dependent hematopoietic cytokines and JAK3-dependent lymphocyte signaling [1] [2].

The molecular mechanism can be visualized through the following signaling pathway diagram:

Experimental Applications and Protocols

In Vitro Cellular Assays

3.1.1 IL-12-Induced STAT4 Phosphorylation Assay

Purpose: To evaluate the potency of this compound in inhibiting TYK2-dependent IL-12 signaling through measurement of STAT4 phosphorylation levels.

Materials and Reagents:

- NK-92 cells (ATCC CRL-2407)

- RPMI-1640 complete medium with 10% charcoal/dextran-stripped FBS

- Recombinant human IL-12

- This compound stock solution (10 mM in DMSO)

- Phospho-STAT4 specific antibodies for Western blot or MSD assay

- Cell lysis buffer

Protocol:

- Culture NK-92 cells according to ATCC recommendations in complete medium.

- Serum-starve cells overnight in RPMI-1640 with 10% charcoal/dextran-stripped FBS.

- Pre-treat cells with this compound (typically 1 nM-10 μM concentration range) or vehicle control (0.5% DMSO) for 20 minutes at 37°C in 5% CO2.

- Stimulate cells with IL-12 (10-20 ng/mL) for 15-30 minutes.

- Lyse cells and quantify STAT4 phosphorylation using Western blot analysis or MSD plates following manufacturer's instructions.

- Calculate IC50 values using nonlinear regression in GraphPad Prism.

Expected Results: this compound typically demonstrates an IC50 of 126 nM in this assay, effectively suppressing the TYK2-dependent phosphorylation of STAT4 [1] [2].

3.1.2 IL-12-Induced IFN-γ Production Assay

Purpose: To assess the functional inhibition of IL-12 signaling through measurement of IFN-γ production.

Materials and Reagents:

- NK-92 cells or primary human CD4+ T cells

- IL-12 stimulation medium

- This compound concentration series

- IFN-γ ELISA kit

- Cell culture plates

Protocol:

- Plate cells in 96-well v-bottom plates at appropriate density (e.g., 2×10^5 cells/well).

- Pre-incubate with this compound (0.5% DMSO final concentration) for 20 minutes at 37°C, 5% CO2.

- Stimulate with IL-12 (10 ng/mL) for 24-48 hours.

- Collect supernatants and measure IFN-γ production using ELISA.

- Determine IC50 values by subtracting background (no cytokine) and normalizing to DMSO/cytokine control.

Expected Results: this compound produces a dose-dependent inhibition of IFN-γ production, with near-complete suppression at 5 μM concentration [1].

In Vivo Animal Models

3.2.1 Imiquimod-Induced Psoriasis Model

Purpose: To evaluate the efficacy of this compound in a well-established model of psoriasis-like skin inflammation.

Materials:

- Wild-type C57BL/6 mice (8-12 weeks old)

- Imiquimod cream (5%)

- This compound formulation: 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline

- Control vehicle

- Clinical scoring system

Protocol:

- Shave the back skin of mice 24 hours before imiquimod application.

- Topically apply 62.5 mg of imiquimod cream daily to the shaved back skin for 5-7 consecutive days.

- Administer this compound (typically 60 mg/kg) or vehicle control orally once daily, starting one day before first imiquimod application.

- Evaluate psoriasis-like inflammation using the Psoriasis Area and Severity Index (PASI) scoring system daily.

- Measure skin thickening with calipers, collect skin and blood samples for cytokine analysis.

- Quantify gene expression of IL-23, IL-17, IL-6, IL-22, and antimicrobial peptides in skin samples.

Expected Results: this compound treatment demonstrates a striking decrease in disease pathology, including reduced activation of keratinocytes and proinflammatory cytokine levels compared to vehicle controls. The compound significantly reduces IL-17 production as measured by average signal intensity [1].

3.2.2 IL-12-Induced IFN-γ Production In Vivo

Purpose: To assess target engagement and functional inhibition of TYK2 signaling in vivo.

Materials:

- Wild-type mice

- Recombinant IL-12

- This compound formulation (as above)

- Serum collection tubes

- IFN-γ ELISA kit

Protocol:

- Pre-treat mice with this compound (60 mg/kg) or vehicle control via oral gavage.

- After 1 hour, administer recombinant IL-12 (0.5-1 μg) intraperitoneally.

- Collect blood samples 4-6 hours post-IL-12 injection.

- Separate serum and quantify IFN-γ levels using ELISA.

- Compare IFN-γ production between treatment groups.

Expected Results: At 60 mg/kg, this compound inhibits 91% of IFN-γ production in serum compared to vehicle-treated animals, confirming effective TYK2 signaling inhibition in vivo [1] [4].

Research Applications and Data Interpretation

Quantitative Data Summary

Table 2: Summary of Key Experimental Data for this compound

| Assay System | Parameter Measured | Result | Reference |

|---|---|---|---|

| Biochemical Kinase Assay | TYK2 IC50 | 0.6 nM | [2] |

| Biochemical Kinase Assay | JAK1 IC50 | 23 nM | [2] |

| Biochemical Kinase Assay | JAK2 IC50 | 26 nM | [2] |

| Biochemical Kinase Assay | JAK3 IC50 | 41 nM | [2] |

| Cellular Assay (NK-92) | IL-12-induced STAT4 phosphorylation IC50 | 126 nM | [1] [4] |

| Cellular Assay | IL-12-induced IFN-γ production | Dose-dependent inhibition | [1] |

| In Vivo (Mouse) | IL-12-induced serum IFN-γ inhibition (60 mg/kg) | 91% reduction | [1] [4] |

| In Vivo (Mouse) | Imiquimod-induced psoriasis | Significant reduction in pathology | [1] |

Research Applications

This compound has demonstrated particular utility in several research contexts:

Psoriasis Research: The compound has shown efficacy in the imiquimod-induced psoriasis model, reducing disease pathology including keratinocyte activation and proinflammatory cytokine levels (IL-23, IL-17, IL-6, IL-22). This makes it valuable for studying Th17-mediated inflammatory pathways [1].

Autoimmune Disease Modeling: Given its inhibition profile, this compound is suitable for researching diseases where IL-12 and IL-23 play key roles, including inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis [6] [7].

Immune Signaling Studies: The compound enables selective investigation of TYK2-dependent signaling pathways without completely disrupting JAK2-mediated functions, allowing more precise dissection of cytokine networks [1] [2].

Cardiovascular Inflammation Research: Recent evidence suggests IL-12 signaling contributes to pressure overload-induced cardiac inflammation and heart failure, indicating potential applications in cardiovascular disease models [3].

Formulation and Handling Guidelines

Stock Solution Preparation

For In Vitro Studies:

- Bring this compound powder to room temperature before opening.

- Weigh desired amount of compound in a controlled environment.

- Dissolve in DMSO to prepare 10-100 mM stock solutions.

- Sonicate and warm gently if necessary to achieve complete dissolution.

- Aliquot into single-use portions to avoid freeze-thaw cycles.

- Store at -80°C for long-term storage (stable for 2 years) or -20°C for short-term (stable for 1 month).

Quality Control: The purity of this compound should be ≥98% as confirmed by HPLC analysis [4] [2].

In Vivo Formulation

Protocol 1:

- Prepare sequentially: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline.

- Add 100 μL of 25.0 mg/mL DMSO stock solution to 400 μL PEG300 and mix evenly.

- Add 50 μL Tween-80 to the above solution and mix evenly.

- Add 450 μL normal saline to adjust the volume to 1 mL.

- This yields a clear solution of ≥ 2.5 mg/mL (5.62 mM) suitable for animal dosing [4] [2].

Protocol 2 (Alternative):

- Prepare 20% SBE-β-CD in saline: dissolve 2 g SBE-β-CD in 10 mL saline to obtain a clear solution.

- Add 100 μL of 25.0 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in saline.

- Mix evenly to achieve a clear solution of ≥ 2.5 mg/mL [4].

Troubleshooting and Technical Considerations

Common Experimental Issues

- Cellular Toxicity: At concentrations above 10 μM, some cellular toxicity may be observed. It is recommended to perform dose-range finding studies for each cell type.

- Solvent Effects: Maintain DMSO concentration below 0.5% in cellular assays to minimize solvent effects on cell viability and function.

- Stability in Solution: For in vivo studies, prepare fresh formulations daily to ensure compound stability and consistent dosing.

- Photodegradation: Protect the compound from light during handling and storage, as it may be light-sensitive.

Experimental Controls

Appropriate controls are essential for interpreting results with this compound:

- Vehicle Control: DMSO at the same concentration used for compound treatment

- Positive Controls: Known JAK inhibitors (e.g., tofacitinib) for comparison

- Pathway-specific Controls: Cytokine stimulation without inhibition to establish maximum response

- Baseline Controls: Unstimulated cells/animals to establish background levels

References

- 1. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TYK2 Inhibitor [medchemexpress.com]

- 3. Pharmacological inhibition of IL12β is effective in treating ... [frontiersin.org]

- 4. - SAR | JAK | CAS 1450881-55-6; 1450881-50-6 | Buy... 20347 [invivochem.com]

- 5. This compound - Ligands [guidetopharmacology.org]

- 6. JAK inhibition as a therapeutic strategy for immune and ... [pmc.ncbi.nlm.nih.gov]

- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases [mdpi.com]

Application Note: Evaluating TYK2/JAK1 Inhibitor SAR-20347 in an Imiquimod-Induced Psoriasis Mouse Model

Introduction and Scientific Rationale

The imiquimod (IMQ)-induced psoriasis-like mouse model is a well-established and widely used pre-clinical tool for investigating the pathogenesis of psoriasis and screening potential therapeutic compounds [1]. The model recapitulates key features of human psoriasis, including epidermal hyperplasia (acanthosis), scaling, erythema, and the crucial involvement of the IL-23/Th17 immune axis [2] [3] [4]. SAR-20347 is a small molecule inhibitor identified as a potent modulator of the JAK/STAT pathway, with specificity for TYK2 and JAK1 [5] [6] [7]. As the signaling pathways for cytokines deeply implicated in psoriasis pathogenesis (e.g., IL-23, IL-12, IL-22) are dependent on TYK2 and JAK1, dual inhibition presents a promising therapeutic strategy [5] [8]. This protocol outlines the methodology for inducing psoriasis-like dermatitis in mice and evaluating the efficacy of this compound.

Key Properties of this compound

Table 1: Biochemical and Cellular Profile of this compound

| Property | Value | Description / Assay |

|---|---|---|

| Molecular Formula | C₂₁H₁₈ClFN₄O₄ | [7] |

| CAS Registry No. | 1450881-55-6 | [7] |

| IC₅₀ (TYK2) | 0.6 nM | Biochemical kinase assay [7] |

| IC₅₀ (JAK1) | 23 nM | Biochemical kinase assay [7] |

| IC₅₀ (JAK2) | 26 nM | Biochemical kinase assay [7] |

| IC₅₀ (JAK3) | 41 nM | Biochemical kinase assay [7] |

| Cellular Activity | IC₅₀ = 126 nM | Inhibition of IL-12-mediated STAT4 phosphorylation in NK-92 cells [5] |

Model Induction and Drug Administration Protocol

Animal Preparation

- Strain: Female C57BL/6J mice (8-week-old) are commonly used [2] [3].

- Acclimatization: House mice under standard conditions for at least one week prior to the experiment.

- Depilation: On Day 0, shave the dorsal skin of mice under brief anesthesia. Apply a depilatory cream to an area of approximately 4 cm x 3 cm for 15-20 seconds, then thoroughly wipe clean [3].

- Exclusion: 24 hours post-depilation, inspect the skin and exclude any mice with irritation or damage from subsequent procedures [3].

Imiquimod-Induced Psoriasis Model

- Induction Agent: Commercially available 5% Imiquimod (IMQ) cream.

- Application: Starting on Day 1, apply a daily dose of 62.5 mg of IMQ cream to the depilated skin for 7 consecutive days [2] [3].

- Control Group: A control group should be established using a vehicle cream (e.g., Vaseline) applied in the same manner [4].

- Key Monitoring: Daily body weight measurements and macroscopic evaluation of the skin should be performed throughout the study. Weight loss is a common systemic effect of IMQ application [2] [4].

This compound Dosing (Based on Available Literature)

The search results indicate that this compound has been tested in vivo in the IMQ model but do not provide a complete dosing protocol. The following information is available:

- Efficacy: Treatment with this compound led to a striking decrease in psoriasis pathology, reduced keratinocyte activation, and lower pro-inflammatory cytokine levels compared to controls [5].

- Dosage (Reference): A dose of 60 mg/kg of this compound has been shown to inhibit TYK2-dependent signaling in vivo by 91% in a different model (IL-12-induced IFN-γ production) [5] [7].

- Administration Route: The existing studies used oral administration [5].

- Protocol Gap: The precise timing and duration of this compound administration (e.g., pre-treatment, concurrent with IMQ, or therapeutic) in the 7-day IMQ model are not specified in the available sources. Pre-clinical studies typically administer the investigational drug either concurrently with IMQ or after symptoms begin to manifest.

Experimental Workflow and Analysis

The typical workflow for this experiment can be visualized as follows:

Efficacy Endpoints and Assessment Methods

Table 2: Key Parameters for Model and Drug Efficacy Evaluation

| Category | Parameter | Assessment Method | Expected Outcome in IMQ Model [2] [3] [4] |

|---|---|---|---|

| Macroscopic | Psoriasis Area Severity Index (PASI) | Daily clinical scoring of erythema, scaling, and skin thickness | Significant increase in cumulative score |

| Body Weight | Daily weighing | Transient weight loss | |

| Spleen Index | Spleen weight / body weight ratio | Significant increase | |

| Histological | Epidermal Thickness | H&E staining, microscopy measurement (Acanthosis) | Significant increase |

| Keratinocyte Proliferation/Differentiation | Immunohistochemistry (e.g., Ki67, Keratin 10/16) | Altered expression patterns | |

| Molecular | Cytokine Levels in Skin/Sera | ELISA, MSD, or RT-qPCR (e.g., IL-17A, IL-23, IL-22, TNF-α) | Significant upregulation |

| Psoriasis-related Gene Expression | RT-qPCR (e.g., IL-17A, IL-17F, IL-23, IFN-γ, DEFB3) | Significant upregulation | |

| Cellular Signaling | JAK/STAT Pathway Inhibition | Phospho-STAT analysis (e.g., pSTAT3, pSTAT4) by Western Blot/MSD | Reduction with this compound treatment [5] |

Mechanistic Insight: Role of TYK2/JAK1 in Psoriasis Pathogenesis

This compound exerts its effects by inhibiting key cytokine signaling pathways upstream of the inflammatory cascade. The following diagram illustrates the primary pathways targeted in the IMQ model and their inhibition by this compound.

Discussion and Model Considerations

- Superior Efficacy of Dual Inhibition: Studies have demonstrated that the dual inhibition of TYK2 and JAK1 with this compound is more effective at reducing psoriasis pathogenesis than TYK2 inhibition alone. This is likely because it simultaneously blocks multiple cytokine signals (IL-23, IL-12, IL-22) that drive disease pathology [5].

- Acute vs. Chronic Models: The standard 7-day IMQ model represents an acute inflammation model. Recent research has developed chronic models (e.g., biweekly IMQ application for 9 weeks) that may better reflect the sustained inflammation of human psoriasis. These models show differences in features like desquamation and epidermal differentiation markers compared to the acute model [4]. The choice of model should align with the research question.

- Model Limitations: While the IMQ model is excellent for studying the IL-23/IL-17 axis, it does not fully replicate the genetic complexity of human psoriasis. Species-specific differences in skin structure and immunology also exist [9].

Conclusion

The IMQ-induced psoriasis model serves as a robust and reliable platform for evaluating the efficacy of novel compounds like this compound. The protocol detailed herein provides a framework for researchers to assess the impact of TYK2/JAK1 inhibition on key clinical, histological, and molecular endpoints of psoriasis-like inflammation. The available data strongly suggests that this compound is a potent inhibitor capable of ameliorating disease by targeting critical inflammatory pathways.

References

- 1. Imiquimod-induced psoriasis model: induction protocols, ... [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment of Psoriasis Mouse Model by Imiquimod [pubmed.ncbi.nlm.nih.gov]

- 3. Establishment of Psoriasis Mouse Model by Imiquimod [jove.com]

- 4. Comparative analysis of cutaneous features of psoriasis in ... [nature.com]

- 5. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 7. This compound | TYK2 Inhibitor [medchemexpress.com]

- 8. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases [mdpi.com]

- 9. Preclinical techniques for drug discovery in psoriasis [sciencedirect.com]

Application Notes and Protocols for SAR-20347: Solubility, Preparation, and Experimental Use

Introduction and Mechanism of Action

SAR-20347 is a potent small-molecule inhibitor with specificity for JAK1 and Tyrosine Kinase 2 (TYK2) over other JAK family members [1] [2]. Its therapeutic potential has been demonstrated in preclinical models of immune-mediated diseases, such as psoriasis, by effectively inhibiting signaling pathways of key cytokines like IL-12, IL-23, and IL-22 [2]. The compound works by targeting the kinase activity of JAK proteins, thereby suppressing the phosphorylation and activation of STAT transcription factors, which are critical for the expression of pro-inflammatory genes [2] [3].

The following application notes provide detailed physicochemical data, preparation protocols, and experimental methodologies to assist researchers in utilizing this compound effectively in both in vitro and in vivo studies.

Physicochemical Properties and Solubility Data

This section summarizes the essential chemical characteristics and solubility profile of this compound, which are critical for formulating the compound for experimental use.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description |

|---|---|

| CAS Number | 1450881-55-6 [1] [4] [5] |

| Molecular Formula | C₂₁H₁₈ClFN₄O₄ [1] [4] [5] |

| Molecular Weight | 444.84 g/mol [1] [4] [5] |

| Appearance | Light yellow to yellow solid powder [1] [4] |

| Purity | ≥98% [1] |

Table 2: Solubility and Stock Solution Preparation for this compound

| Solvent | Solubility | Notes and Preparation Instructions |

|---|---|---|

| DMSO | ~100 mg/mL (~224.80 mM) [1] [4] | Suitable for preparing concentrated stock solutions. Hygroscopic DMSO may impact solubility; use newly opened containers for best results [4]. Sonication and warming are recommended to achieve full dissolution [4] [5]. |

| Water | < 0.1 mg/mL (insoluble) [4] | Not recommended for direct dissolution. |

Experimental Protocols

Preparation of Stock and Working Solutions

3.1.1 In Vitro Stock Solution (10 mM in DMSO)

This protocol is for preparing a standard 10 mM stock solution suitable for cell-based assays.

- Calculate Mass: To prepare 1 mL of 10 mM solution, calculate the required mass: (0.001 L) * (0.01 mol/L) * (444.84 g/mol) = 4.45 mg.

- Weigh Compound: Accurately weigh 4.45 mg of this compound powder.

- Dissolve in DMSO: Transfer the powder to a sterile tube and add 1 mL of pure, anhydrous DMSO.

- Mix Thoroughly: Vortex or sonicate the mixture until the solid is completely dissolved, yielding a clear 10 mM stock solution.

- Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (1 month) or at -80°C for long-term storage (6 months to 2 years) [1] [4].

3.1.2 In Vivo Dosing Formulations

For animal studies, this compound must be further diluted from the DMSO stock into a biocompatible solvent system. Below are two validated formulations [1] [4].

Protocol 1: PEG300/Tween80/Saline Formulation

- Final Concentration: 2.5 mg/mL (5.62 mM)

- Solvent Ratio: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline

- Preparation Steps:

- Sequentially add 100 µL of 25 mg/mL DMSO stock to 400 µL of PEG300 and mix evenly.

- Add 50 µL of Tween-80 to the mixture and mix evenly.

- Add 450 µL of saline (0.9% sodium chloride in ddH₂O) to adjust the volume to 1 mL.

- Result: This protocol yields a clear solution ready for administration [1] [4].

Protocol 2: SBE-β-CD/Saline Formulation

- Final Concentration: 2.5 mg/mL (5.62 mM)

- Solvent Ratio: 10% DMSO + 90% (20% SBE-β-CD in Saline)

- Preparation Steps:

- Prepare 20% SBE-β-CD in saline by dissolving 2 g of SBE-β-CD in 10 mL of saline. This solution can be stored at 4°C for one week.

- Add 100 µL of 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution and mix evenly.

- Result: This protocol yields a clear solution suitable for in vivo use [1] [4].

Key Biological Assay Protocols

3.2.1 Cytokine-Induced STAT Phosphorylation Assay (Cell-Based)

This protocol measures the inhibition of JAK/STAT signaling in cells, a primary mechanism of action for this compound [2].

- Cell Preparation: Use relevant cell lines (e.g., NK-92 or TF-1 cells). Culture cells overnight in serum-restricted medium.

- Pre-treatment: Plate cells in a 96-well plate and incubate with this compound (e.g., a concentration range from 1 nM to 10 µM) or a vehicle control (0.5% DMSO) for 20 minutes at 37°C and 5% CO₂.

- Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-12 for TYK2-dependent STAT4 phosphorylation in NK-92 cells).

- Measurement: After stimulation, lyse cells and measure phospho-STAT (p-STAT) levels using a suitable method, such as MSD plates or Western blot analysis.

- Data Analysis: Calculate IC₅₀ values by comparing p-STAT levels in treated versus control cells [2].

3.2.2 In Vivo Efficacy Model (Imiquimod-Induced Psoriasis)

This protocol outlines the use of this compound in a well-established mouse model of psoriasis-like inflammation [2].

- Animals: Use female 7 to 9-week-old C57BL/6 mice.

- Dosing Regimen:

- Administer This compound at 50-60 mg/kg or vehicle control by oral gavage.

- Give the first dose 30 minutes prior to the topical application of 62.5 mg of 5% imiquimod cream.

- Administer a second dose 5.5 hours after the first.

- Study Duration: Repeat this treatment regimen for 5 consecutive days.

- Endpoint Analysis: On day 6, euthanize animals and collect samples. Common endpoints include:

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of action of this compound and a generalized workflow for its application in the imiquimod-induced psoriasis model.

Key Biological Data and Potency

This compound exhibits potent inhibitory activity against TYK2 with higher selectivity over other JAK kinases. The data below summarizes its profile.

Table 3: Inhibitory Potency (IC₅₀) of this compound Against JAK Kinases

| Target Kinase | Reported IC₅₀ Value |

|---|---|

| TYK2 | 0.6 nM [4] [5] |

| JAK1 | 23 nM [4] [5] |

| JAK2 | 26 nM [4] [5] |

| JAK3 | 41 nM [4] [5] |

Cellular Activity: In NK-92 cells stimulated with IL-12, this compound potently inhibits IL-12-mediated STAT4 phosphorylation (a TYK2-dependent event) with an IC₅₀ of 126 nM [1] [4]. It also demonstrates dose-dependent inhibition of IFN-γ production [1] [4] [5].

In Vivo Efficacy: In a mouse model, a dose of 60 mg/kg this compound inhibited IL-12-induced IFN-γ production in the serum by 91% compared to vehicle-treated animals, confirming its ability to inhibit TYK2 signaling in vivo [1] [4] [5].

Critical Considerations for Use